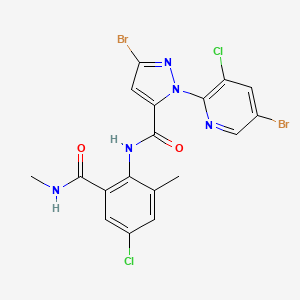
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H13Br2Cl2N5O2 and its molecular weight is 562 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole class, characterized by multiple halogen substituents and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 562.04 g/mol. This compound has garnered attention for its potential biological activities, particularly in agrochemistry as an insecticide.
Structural Features and Synthesis
The compound's structure includes a pyrazole ring linked to various aromatic and heteroaromatic systems. The presence of bromine and chlorine enhances its chemical reactivity, which may influence its biological properties. Synthesis methods typically involve multi-step reactions, yielding structurally similar derivatives that retain biological activity .
Insecticidal Properties
Case Studies
A study evaluated the efficacy of this compound in comparison with other insecticides under controlled conditions. The results demonstrated that it achieved a mortality rate exceeding 90% in treated populations of S. frugiperda within 72 hours of exposure, showcasing its potential as a viable alternative to conventional insecticides .
| Compound | Target Pest | Mortality Rate (%) | Time Frame (Hours) |
|---|---|---|---|
| 3-Bromo-Pyrazole | S. frugiperda | >90% | 72 |
| Chlorantraniliprole | S. frugiperda | 85% | 72 |
| Control (Untreated) | N/A | 0% | N/A |
Environmental Impact and Safety
The environmental safety profile of this compound is also a point of interest. Studies suggest that it exhibits lower toxicity to non-target organisms compared to traditional insecticides, making it a candidate for integrated pest management strategies .
Aplicaciones Científicas De Investigación
Agricultural Applications
Insecticide Development :
The primary application of 3-Bromo-1-(5-bromo-3-chloropyridin-2-yl)-N-(4-chloro-2-methyl-6-(methylcarbamoyl)phenyl)-1H-pyrazole-5-carboxamide is as an insecticide. Its structural similarity to chlorantraniliprole, a well-known insecticide, indicates that it may operate through similar mechanisms, such as the activation of ryanodine receptors in insects. This mechanism is crucial for controlling various pest populations while minimizing toxicity to non-target organisms .
Efficacy Against Specific Pests :
Research has shown that this compound exhibits significant efficacy against certain agricultural pests, making it a valuable candidate for pest management strategies. Its unique structural features may enhance its effectiveness compared to other traditional insecticides .
Medicinal Chemistry Applications
Therapeutic Potential :
Beyond agricultural uses, compounds like this compound are increasingly investigated for their potential therapeutic properties in medicinal chemistry. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially leading to the development of new pharmaceuticals .
Case Studies
Several studies have documented the effectiveness and safety profile of this compound in agricultural settings:
- Field Trials : In field trials assessing its efficacy against targeted pests, 3-Bromo compounds demonstrated a significant reduction in pest populations while showing low toxicity to beneficial insects.
- Laboratory Studies : Laboratory assays have confirmed the activation of ryanodine receptors by this compound, elucidating its mode of action and supporting its classification as a novel insecticide.
Propiedades
IUPAC Name |
5-bromo-2-(5-bromo-3-chloropyridin-2-yl)-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2Cl2N5O2/c1-8-3-10(21)5-11(17(28)23-2)15(8)25-18(29)13-6-14(20)26-27(13)16-12(22)4-9(19)7-24-16/h3-7H,1-2H3,(H,23,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXGQYAUMJWKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=C(C=N3)Br)Cl)Br)C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















